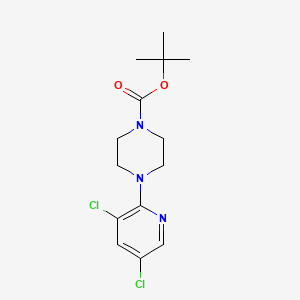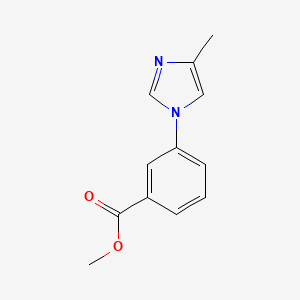![molecular formula C16H22N2O B8306674 Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-](/img/structure/B8306674.png)
Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the indole core, followed by the construction of the spirocyclic system. Common reaction conditions involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: As a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and spirocyclic compounds. For example:
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1'-ethylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] |
InChI |
InChI=1S/C16H22N2O/c1-2-18-7-4-16(5-8-18)11-19-15-9-12-3-6-17-14(12)10-13(15)16/h9-10,17H,2-8,11H2,1H3 |
InChI Key |
CJWKWGRXHBDUND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester](/img/structure/B8306614.png)

![3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8306634.png)


![N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8306655.png)



![2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate](/img/structure/B8306687.png)
![7-n-propyl-5-methyl-1,2,4-triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B8306690.png)

